

# Application Notes: Isotic in a Luminescent Kinase Activity Assay

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## Compound of Interest

Compound Name: *Isotic*

Cat. No.: *B10782791*

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## Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. Luminescent kinase activity assays are a popular method for screening and characterizing kinase inhibitors due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.

This application note provides a detailed protocol for using **Isotic**, a novel Akt1 kinase inhibitor, in a luminescent kinase activity assay. The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a strong luminescence signal indicates inhibition of the kinase (less ATP consumed).

## Principle of the Assay

The luminescent kinase assay is performed in two steps. First, the kinase (e.g., Akt1), its substrate, and ATP are incubated with the inhibitor (**Isotic**). During this time, the active kinase transfers phosphate groups from ATP to its substrate, depleting the ATP in the well. In the second step, a luciferin-luciferase reagent is added. The luciferase enzyme uses the remaining ATP to produce a luminescent signal that is directly proportional to the ATP concentration. Therefore, potent inhibitors like **Isotic** will result in a high luminescence signal, as ATP consumption by the kinase is blocked.

## Experimental Protocols

### Materials and Reagents

- **Isotlic** (provided as a 10 mM stock in DMSO)
- Recombinant human Akt1 kinase
- Kinase substrate (e.g., a specific peptide for Akt1)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Luminescent kinase assay reagent (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate-reading luminometer

### Protocol: Determining the IC<sub>50</sub> of **Isotlic** for Akt1

- Compound Dilution:
  - Prepare a serial dilution of **Isotlic** in DMSO. For a typical 10-point dose-response curve, start with a 1:3 dilution series from the 10 mM stock.
  - Further dilute the **Isotlic** serial dilutions in the kinase reaction buffer to achieve the desired final concentrations in the assay. Remember to account for the final volume of the kinase reaction.
- Kinase Reaction Setup:
  - Add 5 µL of the diluted **Isotlic** or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.

- Add 10  $\mu$ L of a solution containing the Akt1 kinase and its substrate in kinase reaction buffer to each well.
- Initiate the kinase reaction by adding 10  $\mu$ L of ATP solution (at a concentration near the  $K_m$  for Akt1) to each well. The final reaction volume is 25  $\mu$ L.
- Include "no kinase" control wells (containing substrate, ATP, and buffer but no enzyme) to determine the background signal.
- Incubation:
  - Shake the plate gently for 30 seconds to mix the reagents.
  - Incubate the plate at room temperature for 60 minutes.
- Luminescence Detection:
  - Equilibrate the luminescent kinase assay reagent to room temperature.
  - Add 25  $\mu$ L of the reagent to each well.
  - Shake the plate for 2 minutes to ensure complete lysis and signal generation.
  - Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Subtract the background luminescence (from "no kinase" wells) from all other readings.
  - Normalize the data by setting the vehicle control (maximum kinase activity) as 0% inhibition and the highest **Isotix** concentration (or a known potent inhibitor) as 100% inhibition.
  - Plot the percent inhibition against the logarithm of the **Isotix** concentration.

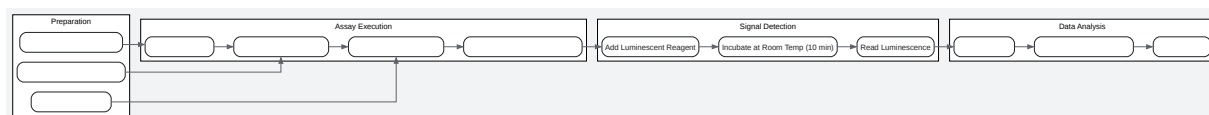
- Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value, which is the concentration of **Isotic** required to inhibit 50% of Akt1 activity.

## Data Presentation

Table 1: Inhibitory Activity of **Isotic** against Akt1 Kinase

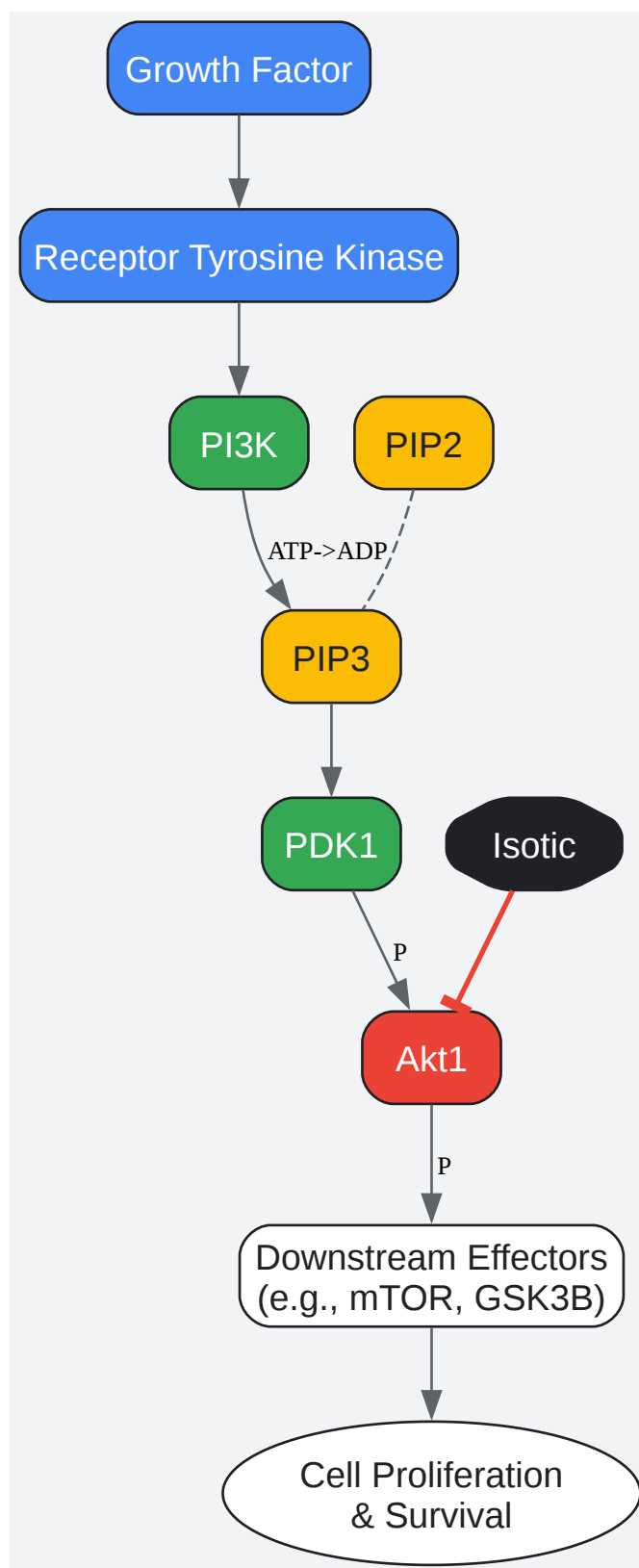
Compound	Target Kinase	IC <sub>50</sub> (nM)	Hill Slope	R <sup>2</sup>
Isotic	Akt1	15.2	1.1	0.99
Staurosporine (Control)	Akt1	5.8	1.0	0.98

## Visualizations



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Caption: Workflow for determining the IC<sub>50</sub> of **Isotic** in a luminescent kinase assay.



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Caption: Simplified PI3K/Akt1 signaling pathway showing the inhibitory action of **Isotoc**.

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